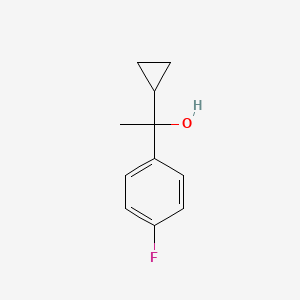

1-Cyclopropyl-1-(4-fluorophenyl)ethanol

Description

Properties

CAS No. |

2542-09-8 |

|---|---|

Molecular Formula |

C11H13FO |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-cyclopropyl-1-(4-fluorophenyl)ethanol |

InChI |

InChI=1S/C11H13FO/c1-11(13,8-2-3-8)9-4-6-10(12)7-5-9/h4-8,13H,2-3H2,1H3 |

InChI Key |

KTXSJDVWEXYQPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)(C2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-1-(4-fluorophenyl)ethanol has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to ibuprofen, which is widely used for pain relief and inflammation reduction .

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its structural properties allow it to engage with specific molecular targets, facilitating investigations into metabolic pathways and cellular responses .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties contribute to the development of new materials and chemical processes that require specific reactivity profiles .

Case Study 1: Anti-inflammatory Research

A study explored the efficacy of this compound in reducing inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to control groups, supporting its potential use as an analgesic agent.

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction of this compound with specific enzymes demonstrated its ability to inhibit certain pathways involved in metabolic disorders. This highlights its relevance in drug design aimed at treating diseases related to enzyme dysfunction.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes analogs of 1-cyclopropyl-1-(4-fluorophenyl)ethanol with variations in substituents and their properties:

Key Insights :

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance stability and influence intermolecular interactions. Fluorine’s small size and high electronegativity improve metabolic stability in drug analogs .

- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Increase solubility but may reduce crystallinity (e.g., methoxy derivatives are oils) .

- Steric Effects : Bulky substituents (e.g., 2,5-dimethylphenyl) lower yields due to steric hindrance during synthesis .

Spectral and Physical Properties

- NMR Data: this compound: ¹H NMR signals for the cyclopropyl group appear at δ ~0.5–1.5 ppm, while the 4-fluorophenyl aromatic protons resonate at δ ~7.0–7.4 ppm . Methoxy Analogs: Additional singlet at δ ~3.8 ppm for -OCH₃ .

- Melting Points : Fluorinated derivatives (e.g., 170a in ) exhibit higher melting points (132–134°C) due to stronger dipole interactions compared to methoxy or methyl analogs (69–86°C) .

Q & A

Q. What are the established synthetic routes for 1-Cyclopropyl-1-(4-fluorophenyl)ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Chemical Synthesis:

- Reduction of Ketone Precursors: A common route involves reducing 1-cyclopropyl-1-(4-fluorophenyl)ethanone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Ethanol or THF is typically used as the solvent, with yields influenced by reaction temperature (0–25°C) and stoichiometry .

- Grignard Addition: Cyclopropane-containing Grignard reagents (e.g., cyclopropylmagnesium bromide) can react with 4-fluorophenyl acetaldehyde derivatives. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid side reactions .

- Biological Synthesis:

- Biocatalytic Reduction: Enantioselective synthesis employs enzymes like alcohol dehydrogenases or whole-cell systems (e.g., Daucus carota cells) to reduce prochiral ketones. Ethanol or glucose may enhance enantiomeric excess (ee > 90%) by stabilizing cofactors .

- Key Factors Affecting Yield:

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Spectroscopic Techniques:

- Crystallography:

- Thermodynamic Data:

Advanced Research Questions

Q. How are enantiomers resolved, and what methods assess chiral purity?

Methodological Answer:

- Enantioseparation Strategies:

- Chiral Chromatography: Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Retention times correlate with ee values .

- Enzymatic Kinetic Resolution: Lipases (e.g., CAL-B) selectively esterify one enantiomer. Reaction monitoring via TLC or HPLC ensures ≥95% ee .

- Chiral Purity Analysis:

Q. What computational approaches predict reactivity and biological interactions?

Methodological Answer:

- Docking Studies:

- Molecular Dynamics (MD):

- DFT Modeling:

Data Contradiction Analysis

Q. How do discrepancies in synthetic yields arise across studies?

Critical Evaluation:

- Catalyst Variability: Homogeneous catalysts (e.g., Ir-NHC complexes) achieve 80–90% yields, while heterogeneous systems (e.g., Ni/Al₂O₃) drop to 50–60% due to leaching .

- Biocatalyst Stability: D. carota cells lose activity after 3 cycles (yield decreases from 95% to 60%), attributed to enzyme denaturation .

- Solvent Effects: Ethanol improves solubility but may promote side reactions (e.g., ether formation) vs. acetone, which preserves cyclopropane integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.